molecular formula C27H37NO4S B12142134 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12142134
M. Wt: 471.7 g/mol
InChI Key: LMGDHHDSKDYJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a hexyloxy group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the dioxidotetrahydrothiophene ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the hexyloxy group:

    Formation of the benzamide moiety: This step involves the reaction of 4-(propan-2-yl)benzylamine with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

    Coupling of the functional groups: The final step involves the coupling of the dioxidotetrahydrothiophene ring, hexyloxy group, and benzamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophene ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The hexyloxy group can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Alkoxy-substituted derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: The benzamide moiety can interact with protein receptors, modulating their activity.

    Inhibiting enzymes: The dioxidotetrahydrothiophene ring may inhibit certain enzymes, affecting biochemical pathways.

    Modulating ion channels: The hexyloxy group can influence ion channel activity, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-[4-(propan-2-yl)benzyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H37NO4S

Molecular Weight

471.7 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-hexoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C27H37NO4S/c1-4-5-6-7-17-32-26-14-12-24(13-15-26)27(29)28(25-16-18-33(30,31)20-25)19-22-8-10-23(11-9-22)21(2)3/h8-15,21,25H,4-7,16-20H2,1-3H3

InChI Key

LMGDHHDSKDYJEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.